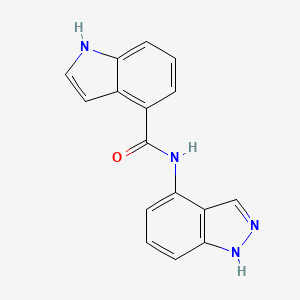

N-(1H-indazol-4-yl)-1H-indole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indazole is a heterocyclic aromatic organic compound that has been of interest due to its wide variety of biological properties . Compounds with an indazole moiety have been used in the development of a range of therapeutic drugs .

Synthesis Analysis

The synthesis of indazoles has been a topic of research for many years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

Molecular docking simulations and three-dimensional quantitative structure-activity relationship (3D-QSAR) methods have been used to investigate how the chemical structures of indazole derivatives relate to their inhibitory activities .Chemical Reactions Analysis

Indazole-containing compounds have been involved in a variety of chemical reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Applications De Recherche Scientifique

Potent Inhibitors

N-(1H-indazol-4-yl)-1H-indole-4-carboxamide derivatives have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders. For example, derivatives like N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide and N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide showed remarkable selectivity and potency towards MAO-B, indicating their potential as therapeutic agents for diseases such as Parkinson's disease and depression (Tzvetkov et al., 2014).

Synthetic Cannabinoids

Some indazole and indole derivatives have been identified as new psychoactive substances with cannabimimetic properties. These compounds, including N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide and its analogs, have been found in illegal products and are of interest due to their affinity for cannabinoid receptors. Their identification underscores the importance of monitoring and understanding synthetic cannabinoids to address legal and health concerns (Qian et al., 2015).

Metabolic Studies

Research into the metabolism of synthetic cannabinoids like ADB-FUBICA and AB-FUBICA by human liver microsomes provides essential insights for forensic and clinical toxicology. Understanding the metabolic pathways and identifying suitable biomarkers for these substances are crucial for detecting their use and understanding their pharmacokinetics (Li et al., 2018).

Chemical Synthesis and Functionalization

The N-alkylation of anilines, carboxamides, and several nitrogen heterocycles, including indazoles and indoles, has been achieved using alkyl halides in the presence of cesium fluoride–celite. This method provides a convenient and efficient pathway to synthesize N-alkylated products, which are valuable intermediates in pharmaceutical synthesis (Hayat et al., 2001).

Mécanisme D'action

Target of Action

N-(1H-indazol-4-yl)-1H-indole-4-carboxamide is a complex compound that interacts with various targetsCompounds with an indazole moiety have been reported to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Mode of Action

It is known that indazole derivatives can interact with their targets through multiple hydrophobic and hydrogen-bonding interactions . These interactions can lead to changes in the function of the target proteins, thereby affecting the biological processes they are involved in.

Biochemical Pathways

Indazole derivatives have been reported to inhibit the phosphoinositide 3-kinase δ (pi3kδ), which plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Result of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound may have potential anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other effects .

Orientations Futures

The future directions in the field of indazole derivatives are likely to involve the design of novel inhibitors with potent activities. Molecular docking simulations and 3D-QSAR models can be used as efficient tools to predict the inhibitory activities and to guide the future rational design of indazole derivatives .

Propriétés

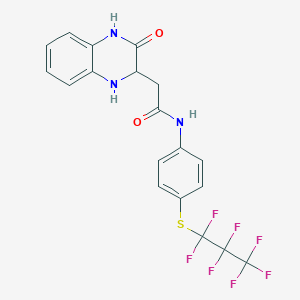

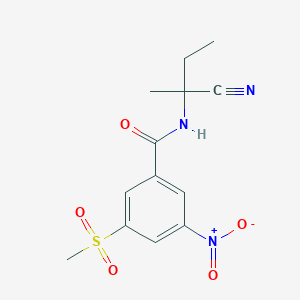

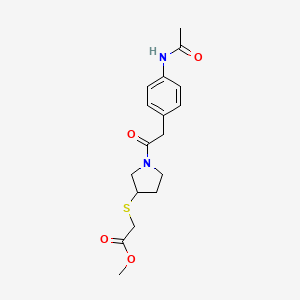

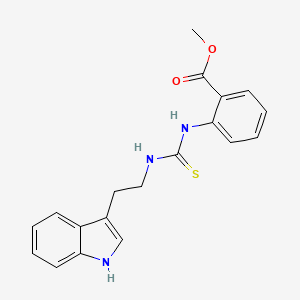

IUPAC Name |

N-(1H-indazol-4-yl)-1H-indole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O/c21-16(11-3-1-4-13-10(11)7-8-17-13)19-14-5-2-6-15-12(14)9-18-20-15/h1-9,17H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCQZRGPZOQKKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)NC3=CC=CC4=C3C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973315.png)

![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)

![(3-Fluoropyridin-4-yl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2973320.png)